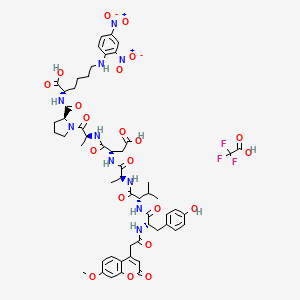

Mca-YVADAP-Lys(Dnp)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mca-YVADAP-K(Dnp)-OH ist ein fluorogenes Peptidsubstrat, das häufig in biochemischen Assays zur Untersuchung der Enzymaktivität, insbesondere von Proteasen, eingesetzt wird. Die Verbindung enthält eine 7-Methoxycumarin-Gruppe (Mca) und eine 2,4-Dinitrophenyl-Einheit (Dnp), die an der Fluoreszenzresonanzenergietransfer (FRET) beteiligt sind. Dies ermöglicht die Überwachung enzymatischer Reaktionen durch Änderungen der Fluoreszenzintensität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mca-YVADAP-K(Dnp)-OH erfolgt durch Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt vom sequentiellen Zusatz von geschützten Aminosäuren. Die Mca-Gruppe wird am N-Terminus des Peptids acyliert, während die Dnp-Gruppe durch die Synthese eines Dnp-Derivats wie N-3-(2,4-Dinitrophenyl)-l-2,3-diaminopropionsäure (Dpa) oder Lys(Dnp) in das Peptid eingebaut wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Mca-YVADAP-K(Dnp)-OH folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu rationalisieren und hohe Ausbeuten und Reinheit zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie charakterisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mca-YVADAP-K(Dnp)-OH involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Mca group is acylated to the peptide’s N-terminus, while the Dnp group is incorporated into the peptide through the synthesis of a Dnp derivative, such as N-3-(2,4-dinitrophenyl)-l-2,3-diaminopropionic acid (Dpa) or Lys(Dnp) .

Industrial Production Methods: Industrial production of Mca-YVADAP-K(Dnp)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mca-YVADAP-K(Dnp)-OH unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Die Spaltung der Amidbindung zwischen den Mca- und Dnp-Gruppen führt zu einem messbaren Anstieg der Fluoreszenz, der zur Überwachung der Enzymaktivität verwendet wird .

Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in Pufferlösungen eingesetzt, die für Enzymaktivitätsassays geeignet sind. Häufige Reagenzien sind Tris-HCl-Puffer, Calciumchlorid und Magnesiumchlorid. Die Reaktionen werden oft bei physiologischem pH-Wert und Temperatur durchgeführt, um biologische Bedingungen nachzuahmen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der enzymatischen Spaltung von Mca-YVADAP-K(Dnp)-OH entsteht, sind die getrennten Mca- und Dnp-Gruppen. Die Zunahme der Fluoreszenz bei der Spaltung wird zur Quantifizierung der Enzymaktivität verwendet .

Wissenschaftliche Forschungsanwendungen

Caspase Activity Assays

Mca-YVADAP-Lys(Dnp)-OH serves as a specific substrate for caspase-1, allowing researchers to monitor caspase activity through fluorescence. Upon cleavage at the P1 aspartic acid residue, a fluorescence signal is generated, which can be measured at an emission wavelength of 392 nm. This property makes it invaluable for studying apoptosis and related pathways in various cell types .

ACE2 Activity Measurement

The compound is also utilized to assess the activity of ACE2, an important enzyme in the renin-angiotensin system and a key player in cardiovascular health. Studies have shown that this compound can effectively measure ACE2 activity in various biological samples, contributing to research on hypertension and heart disease .

Drug Discovery

In drug development, this compound has been employed to screen for inhibitors of proteases involved in viral infections, such as the main protease of SARS-CoV-2. Its fluorogenic properties allow for high-throughput screening assays that can identify potential therapeutic agents against viral pathogens .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Caspase Activity | Fluorogenic substrate for caspase-1 assays | Enables monitoring of apoptosis pathways |

| ACE2 Activity | Measures ACE2 enzymatic activity | Important for cardiovascular research |

| Drug Discovery | Screening for protease inhibitors | Effective in identifying antiviral compounds |

| Immunology | Studying immune responses via caspase activation | Insights into inflammation mechanisms |

Case Study 1: Caspase Activation in Drosophila

Kondo et al. (1997) demonstrated the utility of this compound in activating distinct caspase-like proteases in Drosophila cells. This study provided insights into the mechanisms of apoptosis and the role of specific caspases in developmental processes .

Case Study 2: ACE2 Inhibition by Plant Polyphenols

Recent research from the University of Ljubljana utilized this compound to assess the inhibitory potential of plant polyphenols on ACE2 activity. The findings indicated that certain polyphenols could modulate ACE2 function, highlighting potential therapeutic applications for cardiovascular diseases .

Wirkmechanismus

Mca-YVADAP-K(Dnp)-OH fungiert als fluorogenes Substrat für Proteasen. Der Mechanismus beinhaltet die Spaltung der Amidbindung zwischen den Mca- und Dnp-Gruppen durch das Zielenzym. Diese Spaltung stört die FRET, was zu einem Anstieg der Fluoreszenzintensität führt. Die Fluoreszenzänderung ist direkt proportional zur Enzymaktivität, was eine Echtzeitüberwachung enzymatischer Reaktionen ermöglicht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Mca-APK(Dnp)

- Mca-DRVYIHPK(Dnp)

- Mca-QRPRLSHKGPMPK(Dnp)

- Mca-RPPGFSPK(Dnp)

Einzigartigkeit: Mca-YVADAP-K(Dnp)-OH ist aufgrund seiner spezifischen Sequenz und dem Vorhandensein sowohl von Mca- als auch von Dnp-Gruppen einzigartig, die eine hohe Empfindlichkeit und Spezifität für den Nachweis der Proteaseaktivität bieten. Im Vergleich zu ähnlichen Verbindungen bietet es deutliche Vorteile in Bezug auf die Fluoreszenzlöscheffizienz und die Fähigkeit, ein breites Spektrum an Proteaseaktivitäten zu überwachen .

Biologische Aktivität

Mca-YVADAP-Lys(Dnp)-OH, also known as Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH, is a fluorogenic substrate primarily utilized in biochemical research to study the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This compound has garnered attention due to its role in apoptosis and inflammation, making it a significant tool in understanding various biological processes.

- CAS Number : 189696-01-3

- Molecular Formula : C₅₃H₆₄N₁₀O₁₉

- Molecular Weight : 1145.13 g/mol

- Purity : ≥95%

- Solubility : Soluble in DMSO and water (approximately 1 mg/ml)

- Storage Conditions : Store at -20°C, protected from light and moisture

This compound is cleaved by caspase-1 and ACE2, leading to the release of the fluorescent moiety 7-methoxycoumarin-4-acetyl (Mca). The fluorescence emitted upon cleavage can be quantitatively measured, providing insights into enzyme activity. The excitation and emission maxima for Mca are approximately 328 nm and 420 nm, respectively .

Caspase-1 Activity

Caspase-1 plays a crucial role in the inflammatory response by processing pro-inflammatory cytokines. This compound serves as a specific substrate for caspase-1, allowing researchers to measure its activity under various conditions. Studies have shown that this substrate can effectively differentiate between active and inactive forms of caspase-1, making it invaluable for apoptosis research .

ACE2 Interaction

ACE2 is involved in regulating blood pressure and inflammation through its action on angiotensin II. The use of this compound enables the assessment of ACE2 activity, which is particularly relevant in the context of cardiovascular diseases and COVID-19 research. The ability to measure ACE2 activity can provide insights into therapeutic targets for managing these conditions .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

- Caspase Activation in Apoptosis :

- Inflammatory Response Modulation :

- ACE2 Activity Measurement :

Summary of Key Properties

| Property | Value |

|---|---|

| CAS Number | 189696-01-3 |

| Molecular Weight | 1145.13 g/mol |

| Purity | ≥95% |

| Solubility | DMSO, water |

| Storage Temperature | -20°C |

Research Applications

| Study | Focus Area | Findings |

|---|---|---|

| Kondo et al. (1997) | Apoptosis | Activation of caspase-like proteases |

| Enari et al. (1996) | Inflammation | Sequential activation of ICE-like proteases |

| Vickers et al. (2002) | Cardiovascular Research | Hydrolysis by ACE2 |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.